Bis(i-propylcyclopentadienyl)manganese; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

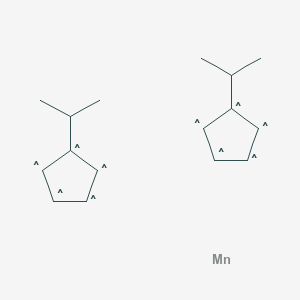

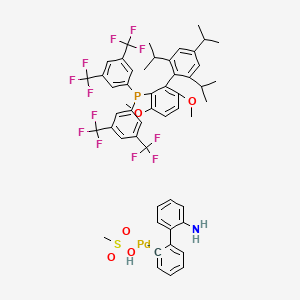

Bis(i-propylcyclopentadienyl)manganese is a chemical compound with the molecular formula C16H22Mn . It is a dark red liquid . The CAS Number is 85594-02-1 .

Molecular Structure Analysis

The molecular structure of Bis(i-propylcyclopentadienyl)manganese consists of 16 carbon atoms, 22 hydrogen atoms, and 1 manganese atom . The chemical formula is [(C3H7)C5H4]2Mn .Physical and Chemical Properties Analysis

Bis(i-propylcyclopentadienyl)manganese is a dark red liquid . It has a molecular weight of 269.28 . It’s air sensitive and moisture sensitive .科学的研究の応用

Structural Flexibility and Bonding Modes

Bis(i-propylcyclopentadienyl)manganese exhibits a range of structural motifs and bonding modes. The structural flexibility in these manganese complexes is influenced by the substituents on the ligand and the presence of coordinated bases. This has been observed in bis(indenyl) complexes of manganese(II), where different bonding modes of the indenyl ligand result in various structural forms (Crisp et al., 2010).

Catalytic Applications

Manganese complexes, including those similar in structure to bis(i-propylcyclopentadienyl)manganese, have been used in asymmetric transfer hydrogenation of ketones. These complexes demonstrate high yields and excellent enantioselectivity, which is essential in producing chiral alcohols and other organic compounds (Passera & Mezzetti, 2019).

Magnetic Properties

In the realm of magnetic studies, manganese complexes can exhibit intriguing properties. For instance, research into manganese carbonyl complexes with different coordination modes has revealed insights into their magnetic properties, which could be relevant for applications in materials science and magnetic studies (Miluykov et al., 2015).

Superoxide Dismutase Mimics

Manganese complexes can function as superoxide dismutase (SOD) mimics, which have potential therapeutic applications. For example, a manganese(II) complex has shown significant activity in reducing cell damage caused by oxygen free radicals in animal models, indicating potential for clinical therapies (Salvemini et al., 1999).

Synthesis of Metal-Organic Frameworks

Manganese complexes have been utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks, which incorporate manganese compounds, can exhibit enhanced electrical conductivity and provide a platform for incorporating other active species, such as manganese oxide (Kung et al., 2018).

Enantioselective Catalysis

Research into manganese-catalyzed reactions has led to the development of methods for enantioselective hydroboration of ketones. This demonstrates the utility of manganese complexes in producing chiral alcohols with high yields and selectivity, crucial for various synthetic applications (Vasilenko et al., 2017).

Safety and Hazards

Bis(i-propylcyclopentadienyl)manganese is classified as hazardous . It’s highly flammable and suspected of causing genetic defects . It should be handled under inert gas . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with air should be avoided . It should be stored in a well-ventilated place and the container should be kept tightly closed .

作用機序

Target of Action

Bis(isopropylcyclopentadienyl)manganese is an organometallic compound .

Mode of Action

Organometallic compounds like this are often used as reagents, catalysts, and precursor materials in various applications .

Action Environment

Bis(isopropylcyclopentadienyl)manganese is sensitive to air and moisture . It is typically stored at room temperature . Environmental factors such as temperature, humidity, and exposure to air can influence the compound’s action, efficacy, and stability .

特性

InChI |

InChI=1S/2C8H11.Mn/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDYYRDPRXAYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Mn] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Mn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)

![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)

![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)